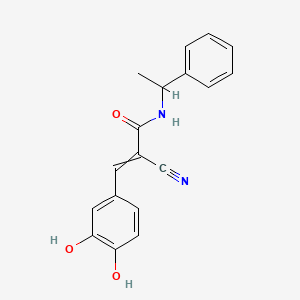![molecular formula C21H28N2 B12505009 1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring, with one benzyl group containing an ethyl substituent and the other containing a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine typically involves the reaction of 4-ethylbenzyl chloride with 4-methylbenzylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl derivatives can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), organic solvents like dichloromethane (CH₂Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperazine derivatives
Substitution: Various substituted benzyl piperazines
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
- 1-[(4-Ethylphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
- 1-[(4-Methylphenyl)methyl]-4-[(4-bromophenyl)methyl]piperazine
Uniqueness
1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the benzyl groups. The presence of both ethyl and methyl substituents can influence its chemical reactivity, biological activity, and overall properties compared to other similar piperazine derivatives.
Properties
Molecular Formula |
C21H28N2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2/c1-3-19-8-10-21(11-9-19)17-23-14-12-22(13-15-23)16-20-6-4-18(2)5-7-20/h4-11H,3,12-17H2,1-2H3 |
InChI Key |
MPMHDLYFIOMWBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


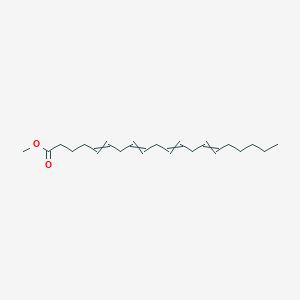
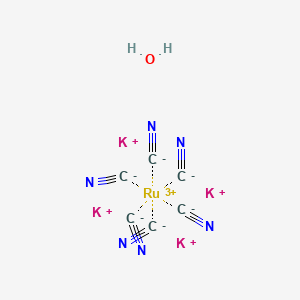
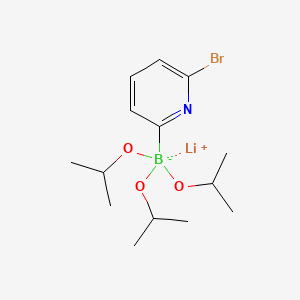
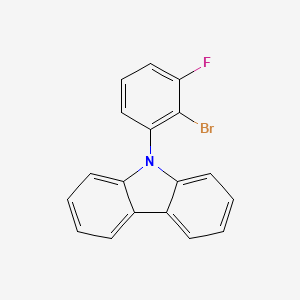

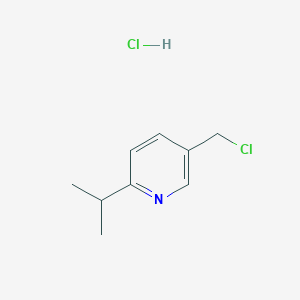
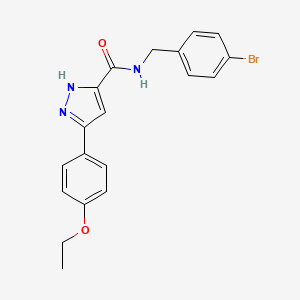

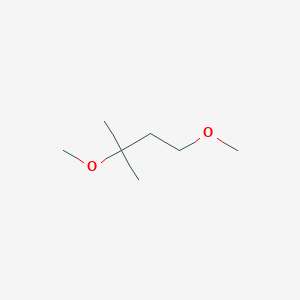
![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
